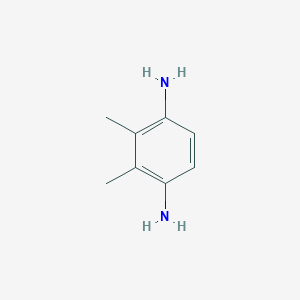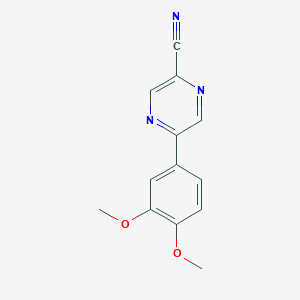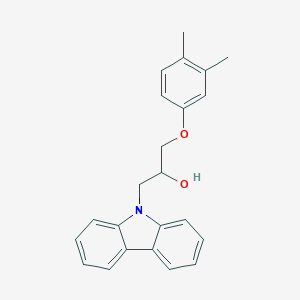
1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol, also known as CDPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CDPP is a synthetic compound that is derived from carbazole, a naturally occurring aromatic compound found in coal tar.
Aplicaciones Científicas De Investigación
1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs. 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory and neuroprotective effects. 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has potential applications in the development of drugs for the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
Mecanismo De Acción
The mechanism of action of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway. 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival. The exact mechanism of action of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol in neuroprotection is not clear, but it has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Efectos Bioquímicos Y Fisiológicos
1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has been shown to have various biochemical and physiological effects. In cancer cells, 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol induces apoptosis by activating the caspase pathway. 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival. In addition, 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol is its potential as a therapeutic agent for cancer, neurodegenerative diseases, and inflammatory disorders. 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has been shown to have anticancer, neuroprotective, and anti-inflammatory effects in various studies. However, there are some limitations to using 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol in lab experiments. 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol is a synthetic compound and may have side effects that need to be carefully evaluated. In addition, the synthesis of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Direcciones Futuras
There are several future directions for research on 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol. One area of interest is the development of new drugs based on 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol. 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has potential applications in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders. Further research is needed to evaluate the safety and efficacy of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol as a therapeutic agent. Another area of interest is the mechanism of action of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol. The exact mechanism of action of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol in cancer, neuroprotection, and inflammation needs to be further elucidated. Finally, there is a need for further research on the synthesis of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol to improve yields and purity.
Conclusion:
In conclusion, 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has been shown to have anticancer, neuroprotective, and anti-inflammatory effects in various studies. However, further research is needed to evaluate the safety and efficacy of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol as a therapeutic agent. The synthesis of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol is a complex process that requires careful control of reaction conditions to ensure high yields and purity. There are several future directions for research on 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol, including the development of new drugs based on 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol, the mechanism of action of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol, and the synthesis of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol.
Métodos De Síntesis
The synthesis of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol involves a series of chemical reactions. The starting material for the synthesis is carbazole, which is first reacted with 3,4-dimethylphenol to form 3-(3,4-dimethylphenoxy)carbazole. This intermediate compound is then reacted with 2-propanol and a catalyst to form 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol. The synthesis of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Propiedades
Número CAS |
6139-16-8 |
|---|---|
Nombre del producto |
1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol |
Fórmula molecular |
C23H23NO2 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
1-carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol |
InChI |
InChI=1S/C23H23NO2/c1-16-11-12-19(13-17(16)2)26-15-18(25)14-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-13,18,25H,14-15H2,1-2H3 |
Clave InChI |
IYVRPHFVFYPMIM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C |
SMILES canónico |
CC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



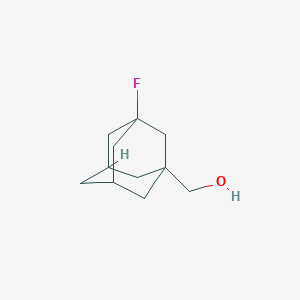
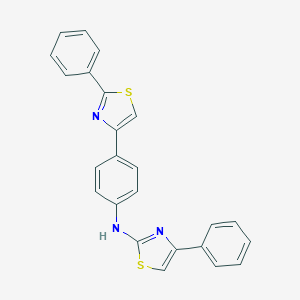
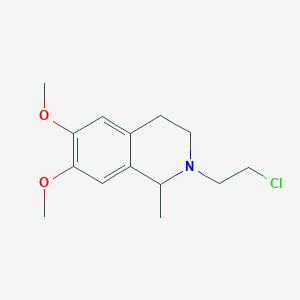
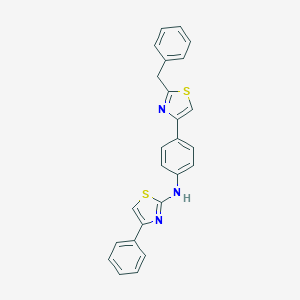
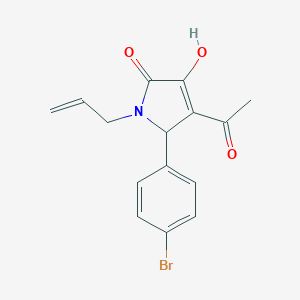
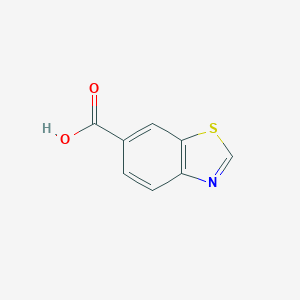
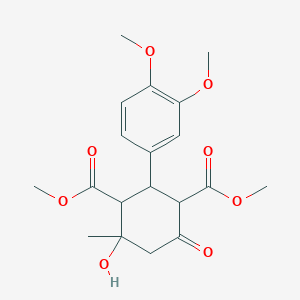
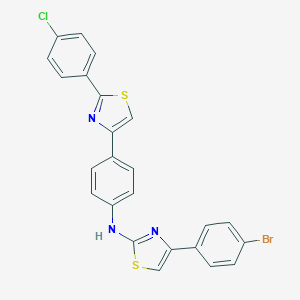
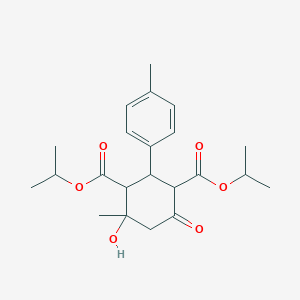
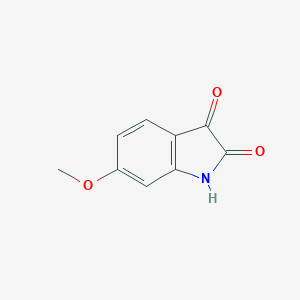
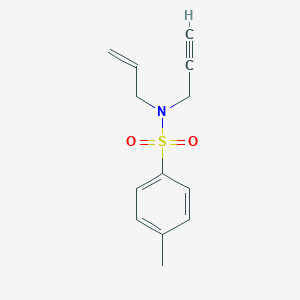
![2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-](/img/structure/B184218.png)
